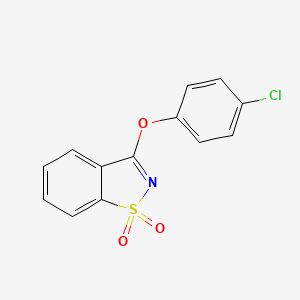
N'-(4-chlorobenzoyl)-2-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chlorobenzoyl)-2-methylbenzohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 2-methylbenzohydrazide, which is commonly used as a ligand in coordination chemistry. In
Applications De Recherche Scientifique
N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In environmental science, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been studied for its ability to remove heavy metals from contaminated soil and water.
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzoyl)-2-methylbenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In cancer cells, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to have several biochemical and physiological effects in the body. In cancer cells, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to induce apoptosis, or programmed cell death. It has also been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In Alzheimer's disease, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-chlorobenzoyl)-2-methylbenzohydrazide is its ease of synthesis, which makes it readily available for various research purposes. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, one limitation of N'-(4-chlorobenzoyl)-2-methylbenzohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. It is also important to note that N'-(4-chlorobenzoyl)-2-methylbenzohydrazide is a chemical compound and should be handled with care to avoid any potential hazards.
Orientations Futures
There are several future directions for research on N'-(4-chlorobenzoyl)-2-methylbenzohydrazide. In medicine, further studies are needed to explore its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, more research is needed to determine the optimal conditions for using N'-(4-chlorobenzoyl)-2-methylbenzohydrazide as a herbicide or fungicide. In environmental science, further studies are needed to explore its potential for removing heavy metals from contaminated soil and water. Overall, N'-(4-chlorobenzoyl)-2-methylbenzohydrazide has shown promising potential for various applications and further research is needed to fully understand its capabilities.
Méthodes De Synthèse
The synthesis of N'-(4-chlorobenzoyl)-2-methylbenzohydrazide involves the reaction of 2-methylbenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. This method is simple and efficient, making N'-(4-chlorobenzoyl)-2-methylbenzohydrazide easily accessible for various research purposes.
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQRDFKBVNFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorobenzoyl)-2-methylbenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)


![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
